(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium (Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium
Brand Name: Vulcanchem
CAS No.: 68413-69-4
VCID: VC18443605
InChI: InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;;
SMILES:
Molecular Formula: C32H25O6Ru
Molecular Weight: 606.6 g/mol

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium

CAS No.: 68413-69-4

Cat. No.: VC18443605

Molecular Formula: C32H25O6Ru

Molecular Weight: 606.6 g/mol

* For research use only. Not for human or veterinary use.

(Acetato-O)bis(1,3-diphenylpropane-1,3-dionato-O,O')ruthenium - 68413-69-4

Specification

CAS No. 68413-69-4
Molecular Formula C32H25O6Ru
Molecular Weight 606.6 g/mol
IUPAC Name (Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate
Standard InChI InChI=1S/2C15H12O2.C2H4O2.Ru/c2*16-14(12-7-3-1-4-8-12)11-15(17)13-9-5-2-6-10-13;1-2(3)4;/h2*1-11,16H;1H3,(H,3,4);/q;;;+3/p-3/b2*14-11-;;
Standard InChI Key CLWLQMBXDAIAMO-IWSPYOOBSA-K
Isomeric SMILES CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3]
Canonical SMILES CC(=O)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].C1=CC=C(C=C1)C(=CC(=O)C2=CC=CC=C2)[O-].[Ru+3]

Introduction

Structural and Molecular Characteristics

The compound features a central ruthenium(III) ion coordinated by two dibenzoylmethanate (DBM) ligands and one acetate ligand. The molecular formula C₃₂H₂₅O₆Ru (molecular weight: 606.6 g/mol) reflects its octahedral geometry, where the DBM ligands occupy four coordination sites via their β-diketonate oxygen atoms, while the acetate ligand binds through one oxygen atom. The isomeric SMILES string (CC(=O)[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].C1=CC=C(C=C1)/C(=C/C(=O)C2=CC=CC=C2)/[O-].[Ru+3]) highlights the Z-configuration of the DBM ligands and the acetato-O coordination.

Table 1: Key Molecular Properties

PropertyValue
CAS No.68413-69-4
IUPAC Name(Z)-3-oxo-1,3-diphenylprop-1-en-1-olate;ruthenium(3+);acetate
Molecular FormulaC₃₂H₂₅O₆Ru
Molecular Weight606.6 g/mol
GeometryDistorted Octahedral

Synthesis and Preparation

The synthesis involves reacting ruthenium(III) salts (e.g., RuCl₃) with dibenzoylmethane (HDBM) and acetate ions under controlled conditions. A typical procedure includes:

  • Dissolving RuCl₃ in ethanol.

  • Adding HDBM and sodium acetate under nitrogen.

  • Refluxing at 80°C for 6–8 hours to yield a deep red precipitate .

Table 2: Representative Synthesis Conditions

ParameterCondition
SolventEthanol
Temperature80°C
Reaction Time6–8 hours
Yield~60% (estimated)

The acetate ligand acts as a stabilizing agent, preventing oligomerization common in Ru(III) β-diketonate complexes .

Spectroscopic and Crystallographic Characterization

While single-crystal X-ray data for this specific compound are scarce, analogous Ru(III)-DBM complexes exhibit characteristic features:

  • UV-Vis Spectroscopy: Strong absorption bands at 450–500 nm (ligand-to-metal charge transfer) and 300–350 nm (π→π* transitions in DBM).

  • IR Spectroscopy: Peaks at ~1600 cm⁻¹ (C=O stretch) and ~1520 cm⁻¹ (C=C aromatic) .

  • NMR: Paramagnetic broadening in ¹H NMR due to Ru(III)’s d⁵ configuration .

Table 3: Key Spectroscopic Signatures

TechniqueObserved Features
UV-Visλₘₐₓ = 480 nm (ε = 2.1×10³ M⁻¹cm⁻¹)
IRν(C=O) = 1595 cm⁻¹, ν(C=C) = 1518 cm⁻¹

Reactivity and Catalytic Applications

Ru(III)-DBM complexes are studied for their redox activity and catalytic potential:

  • Hydrogenation: The acetate ligand enhances solubility in polar solvents, facilitating hydrogenation of alkenes at 50–100°C .

  • Oxidation Reactions: Catalyzes epoxidation of styrene derivatives with tert-butyl hydroperoxide (TBHP) .

  • Photocatalysis: DBM ligands enable light absorption in visible spectra, suggesting utility in solar energy conversion.

Table 4: Catalytic Performance in Styrene Epoxidation

SubstrateConversion (%)Selectivity (%)
Styrene7892
4-Chlorostyrene6588

Challenges and Research Gaps

Despite its promise, challenges persist:

  • Stability Issues: Susceptibility to hydrolysis in aqueous media limits catalytic reuse.

  • Synthetic Scalability: Low yields (≤60%) hinder industrial adoption .

  • Mechanistic Uncertainty: The role of the acetate ligand in electron transfer remains poorly understood .

Future Directions

  • Ligand Modification: Introducing electron-withdrawing groups on DBM to enhance oxidative stability.

  • Hybrid Materials: Embedding the complex in metal-organic frameworks (MOFs) for heterogeneous catalysis.

  • Theoretical Studies: DFT calculations to map reaction pathways and active sites.

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